molecular formula C21H21ClN4O3S B2951799 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide CAS No. 942011-05-4

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide

Cat. No. B2951799
M. Wt: 444.93
InChI Key: KAQZGRLCTZNBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide' involves the reaction of 3-(3-chlorophenyl)urea with 2-methoxyphenethylamine to form the intermediate, which is then reacted with 4-methyl-5-(2-thiazolyl)carboxylic acid to yield the final product.

Starting Materials
3-(3-chlorophenyl)urea, 2-methoxyphenethylamine, 4-methyl-5-(2-thiazolyl)carboxylic acid

Reaction
Step 1: 3-(3-chlorophenyl)urea is dissolved in a suitable solvent and reacted with 2-methoxyphenethylamine in the presence of a base to form the intermediate 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)amine., Step 2: 4-methyl-5-(2-thiazolyl)carboxylic acid is activated with a suitable coupling agent, such as EDC or HATU, and added to the intermediate from step 1 in the presence of a base to yield the final product, 2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide., Step 3: The final product is purified by recrystallization or chromatography to obtain a pure compound.

properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-3-4-9-17(14)29-2)30-21(24-13)26-20(28)25-16-8-5-7-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQZGRLCTZNBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.